Product packaging for 2-Bromo-5-fluoro-4-iodoaniline(Cat. No.:)

2-Bromo-5-fluoro-4-iodoaniline

Cat. No.: B8064332
M. Wt: 315.91 g/mol
InChI Key: VGPVCWBUGLODRK-UHFFFAOYSA-N
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Description

Contextual Importance of Substituted Anilines in Organic Chemistry and Materials Science

Substituted anilines, which are derivatives of the basic aromatic amine, aniline (B41778), are fundamental precursors in a vast array of chemical transformations. Their importance stems from the reactivity of the amino group and the ability to introduce a wide variety of substituents onto the aromatic ring. nih.govwikipedia.org This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules. researchgate.net In materials science, aniline derivatives are used to create organometallic complexes, functionalized polymers, and materials for organic electronics like organic light-emitting diodes (OLEDs). tandfonline.com The development of new and efficient methods to create multi-substituted anilines from readily available starting materials remains an area of intense research interest. nih.govresearchgate.net

Rationale for Investigating Polyhalogenated Aromatic Systems

Polyhalogenated aromatic compounds, those bearing multiple halogen atoms (fluorine, chlorine, bromine, iodine), are of significant interest to researchers. The number, type, and position of the halogens on the aromatic ring can dramatically influence the molecule's physical, chemical, and biological properties. These compounds often serve as versatile intermediates in synthesis because the different halogens can be selectively targeted in subsequent reactions, such as cross-coupling reactions. For instance, the carbon-iodine bond is typically more reactive than a carbon-bromine bond in common palladium-catalyzed reactions, allowing for sequential chemical modifications at specific sites. This differential reactivity is a powerful tool for constructing complex molecular architectures. Furthermore, polyhalogenated compounds are key precursors for creating highly functionalized bioactive heterocyclic compounds. researchgate.net

Specific Research Focus: 2-Bromo-5-fluoro-4-iodoaniline in Advanced Chemical Synthesis

This compound is a triply halogenated aniline that exemplifies the synthetic potential of polyhalogenated systems. While specific research applications for this exact compound are not extensively documented in public literature, its structure suggests it is a highly specialized building block for advanced chemical synthesis. Its value lies in the unique arrangement of three different halogen atoms on the aniline ring, each offering a distinct handle for further chemical elaboration.

The synthesis of such a molecule would likely proceed through a multi-step pathway, leveraging established methods for the halogenation and functionalization of aromatic rings. A plausible synthetic route could start from a more common precursor like 2-bromo-5-fluoroaniline (B94856). google.comchemicalbook.comgoogle.com This intermediate could then undergo a regioselective iodination reaction to install the iodine atom at the C4 position, directed by the existing amino and bromo substituents. Alternatively, synthesis could begin with the nitration of 2-bromo-5-fluoroaniline to form 2-bromo-5-fluoro-4-nitroaniline (B1526599), a known intermediate in pharmaceutical manufacturing. google.comgoogle.com The nitro group of this compound could then be reduced to the target amine, followed by a Sandmeyer-type reaction to introduce the iodine.

The primary utility of this compound in advanced synthesis is the potential for sequential, site-selective cross-coupling reactions. A synthetic chemist could, for example, first target the more reactive carbon-iodine bond for a Suzuki or Sonogashira coupling, followed by a separate coupling reaction at the less reactive carbon-bromine bond. The fluorine atom, generally stable under these conditions, would remain to modulate the electronic properties of the final molecule. This strategic, stepwise approach allows for the controlled and efficient assembly of complex, multi-component molecular structures that would be difficult to access by other means.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1936101-34-6 synquestlabs.com
Molecular Formula C₆H₄BrFIN synquestlabs.com
Molecular Weight 315.912 g/mol synquestlabs.com
MDL Number MFCD29049289 synquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrFIN B8064332 2-Bromo-5-fluoro-4-iodoaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPVCWBUGLODRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Iodoaniline

Retrosynthetic Analysis and Strategic Disconnections of the Polysubstituted Aniline (B41778) Framework

A plausible retrosynthetic analysis for 2-bromo-5-fluoro-4-iodoaniline suggests several potential disconnections. The primary strategic consideration is the order in which the substituents are introduced, as this will be governed by the directing effects of the groups already present on the aromatic ring and the compatibility of functional groups with subsequent reaction conditions.

One logical approach involves the late-stage introduction of the amino group, potentially via the reduction of a nitro group. This strategy is advantageous as the nitro group is a strong deactivating and meta-directing group, which can influence the regioselectivity of electrophilic halogenation reactions. The retrosynthetic disconnection of the C-N bond leads to the precursor 1-bromo-4-fluoro-2-iodo-5-nitrobenzene.

Further disconnection of the C-I bond from this nitroaromatic intermediate suggests a precursor such as 1-bromo-4-fluoro-2-nitrobenzene. The introduction of the iodine atom would then be a key synthetic step. Disconnecting the C-Br bond would lead back to 4-fluoro-2-nitroaniline or a related precursor. Finally, the disconnection of the nitro and fluoro groups would point towards a simple aniline or benzene (B151609) starting material.

An alternative strategy could involve the amination of a fully halogenated benzene ring, such as 1,2-dibromo-4-fluoro-5-iodobenzene. This approach relies on the selective formation of a C-N bond in the presence of multiple carbon-halogen bonds, often achievable through modern cross-coupling methodologies.

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound necessitates a carefully orchestrated sequence of halogenation reactions on a suitably chosen aromatic precursor. The regiochemical outcome of these electrophilic aromatic substitution reactions is dictated by the electronic and steric nature of the substituents already present on the ring.

Regioselective Bromination Approaches

The introduction of a bromine atom at a specific position on the aniline or a precursor ring is a critical step. The amino group is a powerful activating and ortho-, para-directing group. To control the regioselectivity and avoid over-bromination, it is often necessary to protect the amino group, for instance, by acetylation to form an acetanilide.

A common starting material for the synthesis of related compounds is 4-fluoroaniline. The direct bromination of 4-fluoroaniline can be achieved using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). This reaction typically yields 2-bromo-4-fluoroaniline (B89589) with high selectivity. The fluorine atom at the 4-position directs the incoming electrophile to the ortho position (position 2), and the amino group also directs to its ortho position.

Starting MaterialReagentSolventProductYield (%)Reference
4-FluoroanilineN-BromosuccinimideDMF2-Bromo-4-fluoroaniline95KR2018/50795
4-FluoroacetanilideHydrobromic acid / Hydrogen peroxideAcetic acid2-Bromo-4-fluoroacetanilideHighCN104447382A

Selective Fluorination Techniques

In the context of synthesizing this compound, the fluorine atom is often incorporated in the starting material, such as 4-fluoroaniline. However, should a synthetic route require the introduction of fluorine at a later stage, modern fluorination techniques could be employed. Electrophilic fluorinating agents, such as Selectfluor®, are capable of introducing fluorine onto electron-rich aromatic rings. The regioselectivity would be highly dependent on the directing effects of the other substituents.

Directed Iodination Methodologies

The introduction of the iodine atom at the 4-position of a 2-bromo-5-fluoroaniline (B94856) precursor is a challenging step. The regioselectivity is influenced by the directing effects of the amino, bromo, and fluoro groups. The amino group is a strong ortho-, para-director, the fluoro group is a weak ortho-, para-director, and the bromo group is also an ortho-, para-director.

A potential strategy involves the direct iodination of 2-bromo-5-fluoroaniline. The position para to the strongly activating amino group is sterically hindered by the adjacent bromine atom. Therefore, the iodination is likely to occur at the position ortho to the amino group, which is the 4-position. Various iodinating reagents can be employed, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction conditions, including the choice of solvent and the use of an acid catalyst, can significantly influence the outcome.

Another approach is the iodination of an acetanilide derivative to modulate the activating effect of the amino group and enhance regioselectivity. For instance, the iodination of 2-bromo-5-fluoroacetanilide could be explored.

Starting MaterialReagentConditionsProductReference
4-BromoanilineAmmonium (B1175870) molybdate, Sodium perborate, KBrAcetic acid, 0°C to RT4-Bromo-2-iodoaniline chemicalbook.com
3,5-DichloroanilineAg2SO4, I2DMSO/DCM3,5-Dichloro-4-iodoaniline nih.gov

While direct iodination of 2-bromo-5-fluoroaniline is a plausible route, an alternative strategy could involve a Sandmeyer-type reaction. This would entail the diazotization of a precursor amino group at the desired position, followed by treatment with an iodide salt, such as potassium iodide.

Sequential Halogenation Protocols

A viable sequential halogenation protocol for the synthesis of this compound could commence with 4-fluoroaniline.

Acetylation: Protection of the amino group of 4-fluoroaniline by reacting it with acetic anhydride to form 4-fluoroacetanilide.

Bromination: Regioselective bromination of 4-fluoroacetanilide at the position ortho to the activating acetamido group to yield 2-bromo-4-fluoroacetanilide.

Iodination: Introduction of the iodine atom. Iodination of 2-bromo-4-fluoroacetanilide would likely occur at the position para to the acetamido group (the 4-position relative to the original amino group).

Hydrolysis: Deprotection of the acetamido group under acidic or basic conditions to reveal the amino group, yielding the final product, this compound.

An alternative sequence could involve the nitration of 2-bromo-5-fluoroaniline. A patented method describes the nitration of 2-bromo-5-fluoroaniline to yield 2-bromo-5-fluoro-4-nitroaniline (B1526599) google.com. The nitro group can then be reduced to an amino group, and the resulting 2-bromo-5-fluoro-4-aminoaniline could potentially be converted to the iodo-derivative via a Sandmeyer reaction.

Amination Pathways for Aryl Halides and Nitro Compounds

The introduction of the amino group is a fundamental transformation in the synthesis of anilines. Two primary strategies are the reduction of a nitro group and the direct amination of an aryl halide.

The reduction of a nitro group is a widely used and reliable method for the synthesis of anilines. A variety of reducing agents can be employed, ranging from metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, to metals in acidic media like iron, tin, or zinc in hydrochloric acid. For instance, a patented process describes the synthesis of 2-bromo-5-fluoro-4-nitroaniline, which can then be reduced to the corresponding diamine.

Nitro CompoundReducing AgentConditionsAmine ProductReference
2-Bromo-5-fluoronitrobenzeneIron, Acetic AcidEthanol, Reflux2-Bromo-5-fluoroaniline google.com
1-Bromo-2,5-difluoro-3-nitrobenzeneFe/HCl-3-Bromo-2,5-difluoroaniline le.ac.uk

Alternatively, the Buchwald-Hartwig amination offers a powerful method for the direct formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. This reaction is particularly useful for the amination of polyhalogenated aromatic compounds where traditional nucleophilic aromatic substitution is not feasible. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. This approach could be envisioned as a final step in the synthesis, where a precursor like 1,2-dibromo-4-fluoro-5-iodobenzene is reacted with an ammonia equivalent.

Aryl HalideAmineCatalyst/LigandBaseProductReference
Aryl BromidesPrimary/Secondary AminesPd(dba)2 / XantphosK3PO4Aryl Amines le.ac.uk
BromoimidazolesAnilinePd precatalyst / tBuBrettPhosLHMDSAminoimidazoles nih.gov

Reduction of Nitro Aromatic Precursors (e.g., from 2-Bromo-5-fluoro-4-nitroaniline)

A common and effective method for the synthesis of aryl amines is the reduction of the corresponding nitro aromatic compounds. In the context of preparing this compound, a plausible precursor would be 2-bromo-5-fluoro-4-iodo-1-nitrobenzene. However, the synthesis often proceeds by first establishing the amino group and then introducing the iodine substituent. An alternative and frequently employed strategy involves the reduction of a nitroaniline precursor, such as 2-bromo-5-fluoro-4-nitroaniline, to a diamine, which can then be further functionalized.

The reduction of the nitro group in 2-bromo-5-fluoro-4-nitroaniline to yield 2-bromo-5-fluoro-1,4-benzenediamine is a fundamental transformation. Catalytic hydrogenation is a widely used and efficient method for this purpose. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as methanol or ethanol. For instance, the reduction of 2-bromo-5-fluoronitrobenzene can be achieved using Raney nickel as a catalyst in methanol. chemicalbook.com Another established method involves the use of iron powder in the presence of an acid, such as acetic acid, in a solvent mixture like ethanol/water. chemicalbook.comyoutube.com

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reagent/Catalyst Conditions Advantages Disadvantages
H₂/Pd/C Methanol or Ethanol, RT to moderate temp. High efficiency, clean reaction Potential for dehalogenation
H₂/Raney Nickel Methanol, RT to moderate temp. Cost-effective Pyrophoric nature of the catalyst
Iron/Acetic Acid Ethanol/Water, Reflux Inexpensive, mild Stoichiometric amounts of iron required

The choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions, such as dehalogenation (removal of bromine or iodine). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.

Buchwald-Hartwig Amination and Related Cross-Coupling Methods

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of aryl amines from aryl halides (bromides, chlorides, and iodides) and primary or secondary amines. mit.eduacs.orgnih.govrug.nl While not a direct method to synthesize this compound from a non-aminated precursor in a single step, it is a key methodology for constructing substituted anilines.

In a hypothetical synthetic route, if a precursor such as 1,4-dibromo-2-fluoro-5-iodobenzene were available, a selective Buchwald-Hartwig amination could potentially be employed to introduce an amino group. The success of such a reaction would depend on the differential reactivity of the bromine and iodine atoms. Generally, aryl iodides are more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net

The typical components of a Buchwald-Hartwig amination reaction include:

A Palladium Precatalyst: Such as Pd(OAc)₂, Pd₂(dba)₃.

A Ligand: Often a bulky, electron-rich phosphine ligand like BINAP or DPPF. wikipedia.org

A Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). mit.eduacs.org

A Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Table 2: Key Components of the Buchwald-Hartwig Amination

Component Examples Function
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst for the cross-coupling
Ligand BINAP, DPPF, XPhos Stabilizes the palladium catalyst and facilitates the reaction
Base NaOtBu, Cs₂CO₃, K₃PO₄ Activates the amine and facilitates reductive elimination
Aryl Halide Aryl iodide, Aryl bromide Electrophilic partner

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand and base is critical for the success of the reaction and can be optimized to achieve high yields. nih.gov

Orthogonal Protecting Group Strategies for Amino and Hydroxyl functionalities in Synthetic Sequences

In the multi-step synthesis of complex molecules like this compound, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. utdallas.edusemanticscholar.org An orthogonal protecting group strategy is particularly valuable as it allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. iris-biotech.deresearchgate.net

The amino group of an aniline is nucleophilic and can interfere with various reactions, such as electrophilic aromatic substitution or cross-coupling reactions. Therefore, it is often necessary to protect it. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). researchgate.net

For instance, in the synthesis of 2-bromo-5-fluoro-4-nitroaniline, the amino group of 2-bromo-5-fluoroaniline can be protected as an acetamide before nitration to control the regioselectivity of the reaction. google.com The acetyl group can be introduced by reacting the aniline with acetic anhydride or acetyl chloride. After the desired transformation, the acetyl group can be removed by hydrolysis under acidic or basic conditions.

Table 3: Common Orthogonal Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
Acetyl Ac Acetic anhydride, Acetyl chloride Acid or base hydrolysis
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc)₂O Strong acid (e.g., TFA, HCl)
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic hydrogenolysis (H₂/Pd)

The concept of orthogonality is crucial when multiple functional groups need to be manipulated independently. iris-biotech.dejocpr.com For example, if a synthetic intermediate contained both a Boc-protected amine and a Cbz-protected alcohol, the Boc group could be removed with acid without affecting the Cbz group, and the Cbz group could be removed by hydrogenolysis without affecting the Boc group. This allows for precise control over the synthetic sequence.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a polysubstituted aromatic compound like this compound presents significant challenges in terms of selectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during the reduction of a nitro group, it is important that the halogen substituents are not removed.

Regioselectivity is the control of the position of substitution on the aromatic ring. The introduction of the four different substituents in the correct positions (2-bromo, 5-fluoro, 4-iodo relative to the amino group) is a major challenge.

Stereoselectivity is not a primary concern for the synthesis of the planar aromatic ring of this compound itself, but it can become important if chiral centers are present in precursors or are introduced in subsequent reactions.

The directing effects of the substituents on the aniline ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. However, under strongly acidic conditions, it is protonated to form the anilinium ion, which is a deactivating and meta-directing group. utdallas.edu The halogen substituents (bromo and fluoro) are deactivating but ortho-, para-directing.

The iodination of substituted anilines is a key step in many synthetic routes. Various iodinating agents can be used, such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent. researchgate.netresearchgate.netorganic-chemistry.org The choice of the iodinating agent and reaction conditions can influence the regioselectivity of the reaction. For example, a method for the para-iodination of aniline derivatives uses molecular iodine in a mixture of pyridine and dioxane. researchgate.net

Process Optimization for Enhanced Yield and Purity

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product, especially in an industrial setting. researchgate.net This involves a systematic study of various reaction parameters.

For the reduction of nitro aromatic precursors, parameters to be optimized include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and reaction time. researchgate.netnih.gov For example, in the catalytic hydrogenation of nitrobenzene, the yield of aniline can be significantly affected by the reaction temperature and the flow rate in a continuous-flow system. researchgate.net

In cross-coupling reactions like the Buchwald-Hartwig amination, the optimization of the catalyst system (palladium precursor and ligand), base, solvent, and temperature is crucial for achieving high yields and minimizing side products. The choice of ligand, in particular, can have a profound impact on the reaction's efficiency.

Purification of the final product is also a critical step. Common purification techniques for anilines include recrystallization, distillation, and column chromatography. The choice of method depends on the physical properties of the compound and the nature of the impurities. For instance, a patented method for preparing 2-bromo-5-fluoroaniline describes a process involving distillation and crystallization to achieve high purity. google.com

Table 4: Parameters for Process Optimization

Reaction Step Key Parameters to Optimize Desired Outcome
Nitro Reduction Catalyst, Solvent, Temperature, Pressure High conversion, minimal dehalogenation
Halogenation Halogenating agent, Solvent, Temperature High regioselectivity, high yield
Cross-Coupling Catalyst, Ligand, Base, Solvent, Temperature High yield, low catalyst loading

By carefully controlling these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Reactivity and Chemical Transformations of 2 Bromo 5 Fluoro 4 Iodoaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. libretexts.org

In 2-bromo-5-fluoro-4-iodoaniline, the amino (-NH₂) group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene. byjus.com It strongly directs incoming electrophiles to the positions ortho and para relative to itself. The halogen atoms (Br, F, I) are deactivating groups due to their inductive electron withdrawal, but they also act as ortho-, para-directors because of resonance effects where their lone pairs can donate electron density to the ring. libretexts.org

The directing effects of the substituents are as follows:

Amino (-NH₂) at C1: Directs to C2 (blocked by Br), C4 (blocked by I), and C6.

Bromo (-Br) at C2: Directs to C4 (blocked by I) and C6.

Iodo (-I) at C4: Directs to C3 and C5 (blocked by F).

Fluoro (-F) at C5: Directs to C2 (blocked by Br), C4 (blocked by I), and C6.

Considering these combined influences, the amino group's strong activating effect is the dominant factor. The positions ortho (C2) and para (C4) to the amino group are already substituted. Therefore, the most favored position for electrophilic attack is C6, which is ortho to the amino group and para to the bromine atom. Position C3 is also ortho to the amino group but is sterically hindered by the adjacent bromine and iodine atoms, making it a less likely site for substitution.

Direct nitration of anilines with strong acids can be problematic, as the amino group can be protonated to form an anilinium ion (-NH₃⁺). This ion is a strong deactivating, meta-directing group, which would lead to undesired products. byjus.com To circumvent this, the amino group is often first protected via acylation, which moderates its activating strength and ensures predictable outcomes. For instance, in a related compound, 2-bromo-5-fluoroaniline (B94856) is first converted to 2-bromo-5-fluoroacetanilide before nitration to control the position of the incoming nitro group. google.com

Nucleophilic Aromatic Substitution Reactions (SNAr) Driven by Halogen Activation

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is fundamentally different from SN1 and SN2 reactions and requires specific conditions to proceed. A crucial requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The this compound molecule does not meet these criteria. It lacks any strong electron-withdrawing substituents. The amino group is, in fact, an electron-donating group, which increases the electron density of the ring and thus deactivates it towards attack by nucleophiles. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. The displacement of any of its halogen atoms (F, Br, or I) by a nucleophile via the SNAr pathway is mechanistically unfavorable.

Reactions Involving the Amino Group

The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations.

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. This process is known as diazotization. acs.org The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles, making it a pivotal intermediate in synthetic chemistry.

For this compound, the formation of the corresponding diazonium salt opens up pathways to a variety of other polysubstituted aromatic systems. Examples of subsequent derivatization reactions include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Replacement by Iodide: Reaction with potassium iodide (KI) to introduce an iodine atom.

Replacement by Hydroxyl: Heating the diazonium salt in water to form a phenol.

Deamination: Replacement with -H using hypophosphorous acid (H₃PO₂).

ReagentReaction NameProduct SubstituentResulting Compound Structure
CuCl / HClSandmeyer-Cl1-Chloro-2-bromo-5-fluoro-4-iodobenzene
CuBr / HBrSandmeyer-Br1,2-Dibromo-5-fluoro-4-iodobenzene
CuCN / KCNSandmeyer-CN2-Bromo-5-fluoro-4-iodobenzonitrile
H₂O, ΔHydrolysis-OH2-Bromo-5-fluoro-4-iodophenol
KIIodination-I2-Bromo-5-fluoro-1,4-diiodobenzene
H₃PO₂Deamination-H1-Bromo-4-fluoro-3-iodobenzene

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), typically in the presence of a base. masterorganicchemistry.com The product is an N-substituted amide (an acetanilide in the case of acetylating agents). This transformation is often employed to protect the amino group or to reduce its activating influence during electrophilic aromatic substitution reactions. google.com

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can lead to a mixture of secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt, making it sometimes difficult to control. Friedel-Crafts alkylation, which involves an alkyl halide and a Lewis acid, is not suitable for anilines because the basic amino group reacts with the Lewis acid catalyst, deactivating the ring to further reaction. libretexts.orglibretexts.org

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones. The nucleophilic amino group attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule, to form an imine (also known as a Schiff base). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product.

Reactions Involving Halogen Atoms

The three different halogen atoms on the aromatic ring exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This differential reactivity enables the selective functionalization of the molecule. The generally accepted order of reactivity for aryl halides in the oxidative addition step of palladium-catalyzed couplings is C-I > C-Br > C-Cl > C-F. wikipedia.orglibretexts.org

This reactivity trend allows for highly selective transformations at the C4-I bond, while leaving the C2-Br and C5-F bonds intact. researchgate.net This makes the iodo-substituent a prime target for introducing new carbon-carbon or carbon-heteroatom bonds.

Key selective cross-coupling reactions include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base to form a new C-C bond. wikipedia.orgorganic-chemistry.org This would selectively occur at the C-I position.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an internal alkyne. organic-chemistry.orgresearchgate.net This reaction is highly selective for the C-I bond over the C-Br bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Stille Coupling: Palladium-catalyzed reaction with an organotin compound.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, leading to a more complex aniline derivative.

Reaction NameCoupling PartnerTypical Catalyst/ConditionsSelective Product
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃4-Aryl-2-bromo-5-fluoroaniline
SonogashiraR-C≡CHPd(PPh₃)₄, CuI, Et₃N2-Bromo-5-fluoro-4-(alkynyl)aniline
HeckCH₂=CHR'Pd(OAc)₂, P(o-tol)₃, Et₃N2-Bromo-5-fluoro-4-(alkenyl)aniline
Buchwald-HartwigR₂'NHPd₂(dba)₃, BINAP, NaOt-BuN,N-R'₂-4-(2-bromo-5-fluoroanilino)aniline
StilleAr-Sn(Bu)₃Pd(PPh₃)₄4-Aryl-2-bromo-5-fluoroaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) towards oxidative addition to palladium(0) complexes, this compound is an excellent substrate for selective functionalization.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent. In the case of this compound, the more reactive C-I bond is expected to undergo Suzuki coupling preferentially, allowing for the selective introduction of an aryl, heteroaryl, or vinyl group at the C-4 position.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes. Similar to the Suzuki coupling, the reaction would selectively occur at the C-I bond, enabling the synthesis of 4-alkynyl-2-bromo-5-fluoroaniline derivatives.

Stille Coupling: This reaction utilizes organotin reagents for the cross-coupling. The predictable reactivity of the C-I bond allows for its selective coupling in the presence of the C-Br bond.

Negishi Coupling: Involving organozinc reagents, the Negishi coupling offers a highly efficient method for C-C bond formation. The C-I bond of this compound would be the primary site of reaction.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. The C-I bond is the most likely site for the initial oxidative addition of palladium, leading to the formation of a 4-alkenyl-2-bromo-5-fluoroaniline.

Thioetherification: Palladium catalysts can also facilitate the formation of C-S bonds. Selective thioetherification at the C-4 position can be achieved by reacting this compound with thiols in the presence of a suitable palladium catalyst and base.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Typical Catalyst System Primary Site of Reaction
SuzukiOrganoboron ReagentPd(PPh₃)₄, Pd(dppf)Cl₂C-I
SonogashiraTerminal AlkynePd(PPh₃)₄, CuIC-I
StilleOrganotin ReagentPd(PPh₃)₄C-I
NegishiOrganozinc ReagentPd(PPh₃)₄, Pd(dba)₂C-I
HeckAlkenePd(OAc)₂, PPh₃C-I
ThioetherificationThiolPd(dba)₂, XantphosC-I

This table represents the expected reactivity based on general principles of cross-coupling reactions.

Copper-Catalyzed Coupling and Functionalization Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, provide alternative methods for forming C-N, C-O, and C-S bonds. These reactions can sometimes offer different selectivity or functional group tolerance compared to their palladium-catalyzed counterparts. For this compound, copper catalysis could be employed for the amination, etherification, or thioetherification at either the C-I or C-Br bond, depending on the reaction conditions.

Reactivity Differentiated by Halogen Identity (Br vs. F vs. I)

The significant difference in the bond dissociation energies of the C-I, C-Br, and C-F bonds is the cornerstone of the selective functionalization of this compound. The reactivity towards oxidative addition, a key step in many cross-coupling reactions, follows the trend: C-I > C-Br >> C-F. This allows for a hierarchical approach to modifying the molecule. For instance, a palladium-catalyzed reaction can be performed selectively at the iodine-bearing carbon, leaving the bromine and fluorine atoms untouched for subsequent transformations. Following the initial reaction at the C-I bond, a second cross-coupling reaction can often be carried out at the C-Br bond under more forcing conditions (e.g., higher temperature, different ligand). The C-F bond is generally unreactive under typical palladium- and copper-catalyzed cross-coupling conditions, making it a stable substituent throughout these transformations.

Halogen-Magnesium Exchange and Lithium-Halogen Exchange Reactions

Halogen-metal exchange reactions are a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles. The rate of halogen-metal exchange also follows the trend I > Br > Cl.

Halogen-Magnesium Exchange: Treatment of this compound with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) would be expected to selectively occur at the C-I bond, forming the corresponding Grignard reagent, 4-amino-5-bromo-2-fluoro-phenylmagnesium iodide. This intermediate can then be used in subsequent reactions.

Lithium-Halogen Exchange: Similarly, organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures will selectively replace the iodine atom with lithium. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles. The bromine can also undergo exchange, typically at a higher temperature than the iodine.

Cyclization and Annulation Reactions Utilizing the Multi-functionalized Scaffold

The multiple reactive sites on this compound make it an excellent substrate for the synthesis of heterocyclic compounds through cyclization and annulation reactions.

Synthesis of Benzimidazoles: The aniline moiety can be condensed with carboxylic acids or their derivatives, followed by cyclization to form benzimidazoles.

Synthesis of Quinolines and other N-Heterocycles: The amino group can participate in reactions like the Pictet-Spengler reaction, leading to the formation of fused heterocyclic systems. Furthermore, functional groups introduced via the cross-coupling or halogen-metal exchange reactions can be designed to participate in intramolecular cyclizations, leading to a diverse array of complex heterocyclic structures. For example, a substituent with a carbonyl group introduced at the C-4 position could undergo intramolecular condensation with the amino group to form a quinoline derivative.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, a detailed analysis is impossible. A theoretical discussion would include:

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryThese advanced techniques would be used to confirm the structure.

COSY would establish the correlation between the two aromatic protons.

HSQC would correlate each proton to its directly attached carbon.

HMBC would be crucial for confirming the substitution pattern by showing long-range correlations between protons and carbons two or three bonds away (e.g., correlations from the amine protons to the adjacent ring carbons).

NOESY would show through-space correlations, which could help confirm the spatial arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass DeterminationHRMS would be essential to determine the exact mass of the molecular ion. This precise measurement allows for the unambiguous determination of the elemental formula (C₆H₄BrFIN). The presence of bromine would create a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which would be a key identifier in the mass spectrum. The fragmentation pattern would reveal information about the stability of the molecule and the arrangement of its substituents.

Due to the lack of this specific, foundational data for 2-Bromo-5-fluoro-4-iodoaniline in the public domain, the generation of an article that meets the required standards of scientific accuracy and detail is not feasible.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods allow for the identification of specific functional groups and provide a detailed fingerprint of the molecular structure.

For this compound, the spectra would be complex due to the low symmetry of the molecule and the presence of multiple heavy atoms. The vibrations of the aniline (B41778) backbone are influenced by the electronic effects of the four different substituents (amino, bromo, fluoro, and iodo).

Key Vibrational Modes:

N-H Vibrations: The amino (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are usually observed around 1600 cm⁻¹.

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern.

C-N Vibration: The stretching vibration of the bond between the aromatic ring and the amino group (C-N) typically occurs in the 1250-1350 cm⁻¹ region. materialsciencejournal.org

Carbon-Halogen Vibrations: The vibrations involving the carbon-halogen bonds are found at lower frequencies. The C-F stretch is typically the highest among them, while the C-Br and C-I stretches appear at progressively lower wavenumbers due to the increasing mass of the halogen atom.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to assign the specific vibrational modes observed in the experimental spectra of complex molecules like halogenated anilines. materialsciencejournal.org

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Description
Asymmetric & Symmetric StretchN-H (Amino)3300 - 3500Stretching of the nitrogen-hydrogen bonds.
StretchAromatic C-H3000 - 3100Stretching of the carbon-hydrogen bonds on the benzene ring.
ScissoringN-H (Amino)1590 - 1650Bending motion of the amino group.
StretchAromatic C=C1400 - 1600Stretching of the carbon-carbon double bonds within the aromatic ring.
StretchC-N1250 - 1350Stretching of the carbon-nitrogen bond. materialsciencejournal.org
StretchC-F1000 - 1400Stretching of the carbon-fluorine bond.
StretchC-Br500 - 600Stretching of the carbon-bromine bond.
StretchC-I400 - 500Stretching of the carbon-iodine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated systems, such as the aromatic ring in this compound.

The electronic absorption spectrum of aniline, the parent molecule, is characterized by π → π* transitions of the benzene ring. The presence of the amino group (-NH₂), an auxochrome, shifts these absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

In this compound, the electronic transitions are further influenced by the three halogen substituents. Halogens also act as auxochromes through their lone pairs of electrons, which can be delocalized into the aromatic π-system. This delocalization affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The combined electronic effects of the amino group and the halogens (fluoro, bromo, and iodo) determine the precise wavelengths of maximum absorbance (λ_max). The position of the substituents significantly impacts intermolecular interactions and, consequently, the electronic absorption spectra. researchgate.net

Interactive Data Table: Expected Electronic Transitions for this compound

Type of TransitionChromophoreExpected λ_max Region (nm)Notes
π → πSubstituted Benzene Ring240 - 260Corresponds to the primary absorption band of the aromatic system, modified by substituents.
π → πSubstituted Benzene Ring280 - 320Corresponds to the secondary absorption band, influenced by the strong auxochromic effects of the amino and halogen groups.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, analysis of related halogenated anilines provides significant insight into its likely solid-state characteristics. researchgate.net

Expected Molecular Structure:

The molecule would consist of a substituted benzene ring.

The C(Ar)-NH₂ group is typically pyramidal, with the nitrogen atom slightly out of the plane of the aromatic ring. researchgate.net

The various bond lengths (C-C, C-H, C-N, C-F, C-Br, C-I) and angles would be influenced by the steric and electronic effects of the substituents.

Expected Intermolecular Interactions:

The presence of an amino group (a hydrogen bond donor) and multiple halogen atoms (potential hydrogen and halogen bond acceptors) suggests a rich variety of possible intermolecular interactions.

Hydrogen Bonding: The amino group can act as a donor in N-H···N or N-H···X (where X is a halogen) hydrogen bonds, which are common in the crystal structures of anilines. researchgate.netresearchgate.net

Halogen Bonding: The iodine and bromine atoms are effective halogen bond donors and could form C-I···N, C-I···F, C-Br···N, or C-Br···F interactions, which play a significant role in directing crystal packing. Halogen bonds are known to be important in the crystal structures of other halogenated compounds. researchgate.net

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these different non-covalent interactions would dictate the final supramolecular architecture of the compound in the solid state.

Interactive Data Table: Anticipated Crystallographic and Interaction Parameters

ParameterDescriptionExpected Value / TypeBasis of Expectation
Crystal SystemThe symmetry system of the unit cell.Likely Monoclinic or OrthorhombicCommon for substituted aromatic compounds.
Space GroupThe specific symmetry group of the crystal.Centrosymmetric (e.g., P2₁/c) or non-centrosymmetricDependent on molecular packing and chirality.
Primary InteractionThe dominant force holding the crystal lattice together.Hydrogen Bonding (N-H···N or N-H···X)Based on structures of similar anilines. researchgate.net
Secondary InteractionAdditional stabilizing forces.Halogen Bonding, π-π StackingCommon in polyhalogenated aromatic systems. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic configuration. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of halogenated aromatic compounds. researchgate.netnih.gov For a molecule like 2-bromo-5-fluoro-4-iodoaniline, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict its ground-state geometry and electronic characteristics. dntb.gov.uaresearchgate.net

Electronic Structure: DFT studies on similar halosubstituted anilines reveal that the type, number, and position of halogen substituents significantly influence the electronic properties. researchgate.net The presence of multiple halogens with varying electronegativities (I < Br < F) and sizes, along with the electron-donating amino group, creates a complex electronic environment in this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. In related halogenated anilines, the HOMO is typically localized on the aniline (B41778) ring and the amino group, while the LUMO is distributed over the aromatic system. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. For polyhalogenated anilines, this energy gap is often reduced, suggesting increased reactivity. mdpi.com

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule by minimizing the total energy. For substituted anilines, a key structural feature is the planarity of the amino group relative to the benzene (B151609) ring. researchgate.net While aniline itself is non-planar, the degree of pyramidalization at the nitrogen atom is influenced by the electronic effects of the ring substituents. In polyhalogenated anilines, a more pronounced planarity of the amino group is often predicted due to the deactivating nature of the halogen atoms, which enhances the delocalization of the nitrogen lone pair into the aromatic ring. researchgate.net

Below is an illustrative table of predicted geometrical parameters for a polyhalogenated aniline, based on typical DFT calculation results for similar compounds.

ParameterPredicted Value
C-N Bond Length~1.40 Å
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-F Bond Length~1.35 Å
C-N-H Angle~112°
C-C-C Bond Angles~118-122°

Note: These are representative values based on DFT calculations of analogous halogenated anilines and may not reflect the exact parameters for this compound.

Vibrational Frequencies: Theoretical vibrational frequencies can be computed from the optimized geometry. These calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. researchgate.net For halogenated benzene derivatives, characteristic vibrational modes are associated with C-H stretching, C-C ring stretching, and C-halogen stretching and bending. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, leading to good agreement with experimental data. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying molecular properties from first principles. researchgate.net These methods are particularly valuable for conformational analysis and mapping potential energy surfaces. colostate.eduaip.org

For this compound, conformational analysis would primarily involve the orientation of the amino group's hydrogen atoms and any slight puckering of the aromatic ring. Ab initio calculations can determine the energy barriers for processes like the inversion of the amino group. The relative energies of different conformers and the transition states connecting them can be calculated to build a detailed energy landscape, which is crucial for understanding the molecule's flexibility and dynamic behavior. colostate.edu

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at finite temperatures. nih.gov MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could be employed to study its behavior in different environments, such as in a solvent or interacting with other molecules. nih.govnih.gov These simulations can provide insights into conformational changes, solvation processes, and the formation of intermolecular aggregates. By tracking the trajectories of atoms over time, properties such as diffusion coefficients and radial distribution functions can be calculated, offering a microscopic view of the substance's bulk properties. nih.gov

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. tandfonline.comrsc.org For this compound, several computational approaches can be used to predict its reactivity.

The electronic properties calculated by DFT, such as the HOMO-LUMO gap and the distribution of electrostatic potential, can indicate the most likely sites for electrophilic and nucleophilic attack. tandfonline.com The varying electronegativity of the halogen substituents and their positions on the aniline ring will create a unique reactivity profile. For instance, the carbon atoms bonded to the halogens are potential sites for nucleophilic substitution, while the aromatic ring itself is subject to electrophilic substitution, with the amino group being a strong activating group. byjus.com

Furthermore, computational methods can be used to model the entire course of a chemical reaction, identifying transition states and calculating activation energies. researchgate.net This allows for a detailed understanding of the reaction mechanism and can help predict the major products of a reaction. For polyhalogenated arenes, site-selective cross-coupling reactions are of significant interest, and computational tools can help predict the selectivity based on the electronic and steric environment of each halogen. acs.org

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The presence of multiple halogen atoms and an aromatic system in this compound suggests that non-covalent interactions like halogen bonding and π-stacking will play a significant role in its solid-state structure and its interactions with other molecules. acs.orgrsc.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Therefore, the iodine and bromine atoms in this compound are expected to be potent halogen bond donors. Computational methods can be used to model these interactions, calculating their geometries and energies. researchgate.netarxiv.org

π-Stacking: The aromatic ring of this compound can participate in π-stacking interactions with other aromatic systems. rsc.org These interactions are crucial in the packing of molecules in crystals and in the binding to biological targets. The electron distribution in the aromatic ring, which is influenced by the substituents, will determine the nature and strength of these π-stacking interactions. Computational studies can quantify the energy of these interactions and predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped). researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides valuable tools for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. dntb.gov.ua

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. mdpi.com These calculations are typically performed using DFT methods, such as the GIAO (Gauge-Including Atomic Orbital) method. By comparing the calculated chemical shifts with experimental data, the structure of a molecule can be confirmed. For this compound, predicting the chemical shifts would be particularly useful for assigning the signals in its complex NMR spectra.

IR Frequencies: As mentioned in section 5.1.1, theoretical calculations of vibrational frequencies are used to predict the infrared (IR) spectrum of a molecule. umn.edu The positions and intensities of the absorption bands in the IR spectrum correspond to the vibrational modes of the molecule. nist.govnist.gov For this compound, the calculated IR spectrum would show characteristic bands for the N-H stretches of the amino group, C-H stretches of the aromatic ring, C-C ring vibrations, and the vibrations of the C-F, C-Br, and C-I bonds.

An illustrative table of predicted vibrational frequencies for a polyhalogenated aniline is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Symmetric Stretch~3400
N-H Asymmetric Stretch~3500
Aromatic C-H Stretch~3050-3100
C-C Ring Stretch~1400-1600
C-F Stretch~1200-1300
C-Br Stretch~550-650
C-I Stretch~500-600

Note: These are representative values based on DFT calculations of analogous halogenated anilines and serve as an illustration.

Electronic Properties and Frontier Molecular Orbitals (FMOs) Analysis

A comprehensive search of available scientific literature and chemical databases did not yield specific computational studies detailing the electronic properties and Frontier Molecular Orbitals (FMOs) analysis for the compound this compound. Theoretical investigations into a molecule's electronic structure are crucial for understanding its reactivity, kinetic stability, and optical properties. chemrxiv.orgajchem-a.com

The primary tools for such analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. chemrxiv.orgnih.gov

Typically, computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate these molecular properties. nih.govresearchgate.net These calculations provide valuable data points such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, ionization potential, and electron affinity. chemrxiv.org This information helps in predicting the behavior of the molecule in chemical reactions and its potential applications in materials science and medicinal chemistry. ajchem-a.com

While general principles of FMO theory are well-established, the specific electronic characteristics of this compound remain uncharacterized in the public domain. The unique substitution pattern of bromine, fluorine, and iodine atoms on the aniline ring is expected to significantly influence its electronic properties due to the interplay of their inductive and resonance effects. However, without dedicated theoretical studies, any discussion on its specific HOMO-LUMO energies and related electronic parameters would be speculative.

Therefore, the detailed research findings and data tables for the electronic properties and FMO analysis of this compound cannot be provided at this time due to a lack of published research on this specific compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The utility of 2-Bromo-5-fluoro-4-iodoaniline in organic synthesis stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. libretexts.org This reactivity hierarchy enables chemists to perform sequential couplings, first at the iodo-substituted position and then at the bromo-substituted position, providing a powerful strategy for the controlled, stepwise assembly of intricate molecular architectures. The amino group offers an additional site for modification, such as diazotization or acylation, further enhancing its synthetic potential. wikipedia.org

Key palladium-catalyzed reactions that leverage this differential reactivity include:

Suzuki-Miyaura Coupling : Formation of carbon-carbon bonds with organoboron compounds. nih.govnih.gov

Sonogashira Coupling : Formation of carbon-carbon bonds with terminal alkynes. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination : Formation of carbon-nitrogen bonds with amines. nih.govwikipedia.org

This strategic, multi-functional nature makes the compound an ideal starting material for building molecules with precisely defined structures.

Table 1: Reactivity of Functional Groups in this compound
Functional GroupPosition on RingRelative Reactivity in Pd-CouplingPrimary Synthetic Transformations
Iodo (-I)4HighSuzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille coupling
Bromo (-Br)2MediumSuzuki, Sonogashira, Buchwald-Hartwig (after reaction at Iodo-position)
Amino (-NH₂)1N/A (for Pd-coupling on ring)Diazotization, Acylation, Alkylation, N-Arylation
Fluoro (-F)5Low (Generally unreactive in Pd-coupling)Nucleophilic Aromatic Substitution (under harsh conditions), tunes electronic properties

Polyhalogenated anilines are critical intermediates in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). nih.govnih.gov The closely related compound, 2-bromo-5-fluoro-4-nitroaniline (B1526599), is a documented key intermediate in the synthesis of Tezacaftor. researchgate.net Tezacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is used to treat cystic fibrosis. nih.gov Patent literature reveals that the synthesis of Tezacaftor's core structure involves coupling reactions at the positions occupied by the halogens on the aniline (B41778) ring. google.comwipo.int

Given its structural similarity, this compound serves as a direct analogue to the nitro-intermediate, where the iodo group replaces the nitro group. This substitution is significant, as the highly reactive C-I bond is ideal for introducing molecular fragments via palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The ability to selectively functionalize the iodo and bromo positions allows for the convergent synthesis of complex drug candidates, improving efficiency and yield.

The structural motifs present in this compound are also found in advanced agrochemicals and industrial dyes. Many modern herbicides and fungicides are complex, halogenated aromatic compounds, where the specific pattern of halogenation is crucial for biological activity and environmental stability. This compound provides a pre-functionalized scaffold onto which other necessary fragments can be added.

In the dye industry, substituted anilines are fundamental precursors. wikipedia.org The primary amino group can be converted into a diazonium salt, which then undergoes an azo coupling reaction to produce highly colored azo dyes. scialert.netdocsdrive.com The bromine, iodine, and fluorine atoms on the aromatic ring act as powerful auxochromes, influencing the final color, and can improve the dye's stability and fastness properties, such as resistance to light and sublimation.

Development of Functional Materials

Beyond its role in synthesizing discrete molecules, this compound is a valuable building block for creating functional materials with tailored electronic, optical, and physical properties.

The creation of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), relies heavily on the synthesis of extended conjugated systems. tcichemicals.com Halogenated aromatic compounds are essential for this purpose, as the halogen atoms serve as reactive handles for cross-coupling reactions to build the necessary polymer or small molecule architecture. mdpi.com

This compound is a promising precursor for OLED materials for several reasons:

Stepwise Elongation : The differential reactivity of the C-I and C-Br bonds allows for the controlled, stepwise construction of complex conjugated molecules used as emitters or charge-transport materials. ktu.edu

Amine Functionalization : The amino group can be functionalized to attach the molecule to other components or to further tune the electronic properties of the material.

The presence of two reactive coupling sites (bromo and iodo) allows this compound to act as a monomer in polycondensation reactions. Using techniques like Suzuki or Stille polycondensation, it can be polymerized with other difunctional monomers to create novel conjugated polymers. mdpi.com

These resulting polymers would possess unique characteristics:

Inherent Flame Retardancy : The high halogen content could impart flame-retardant properties to the polymer. google.com

High Refractive Index : Materials rich in heavy atoms like bromine and iodine often exhibit a high refractive index, a desirable property for optical coatings and lenses.

Post-Polymerization Modification : The fluorine atoms and the amine groups along the polymer backbone would serve as sites for further functionalization, allowing the tuning of the polymer's properties after its creation. nih.gov

In the field of nanotechnology, molecular building blocks with well-defined shapes and multiple, distinct functional groups are required for the bottom-up construction of complex nanostructures. This compound can serve as a precursor for such applications. researchgate.net

Its potential roles include:

Ligand Synthesis : The molecule can be elaborated into a more complex ligand designed to bind to the surface of metal nanoparticles or quantum dots. rsc.orgnih.gov The specific electronic and steric properties imparted by the halogen and amine groups can control the growth, stability, and surface properties of the resulting nanomaterials.

Self-Assembly : The molecule can be incorporated into larger structures designed to self-assemble into ordered arrays, thin films, or other supramolecular architectures. The directional nature of interactions involving the amine and halogen atoms can be used to guide this assembly process.

Precursor for Advanced Catalysts and Ligands

The molecular architecture of this compound makes it a promising, albeit not yet widely documented, precursor for the synthesis of sophisticated catalysts and ligands. The reactivity of the carbon-halogen bonds is differential, with the carbon-iodine bond being the most susceptible to oxidative addition in transition metal catalysis, followed by the carbon-bromine bond, while the carbon-fluorine bond is typically the most inert. This hierarchy allows for selective, stepwise functionalization.

Potential Synthetic Utility:

Cross-Coupling Reactions: The iodo and bromo groups can serve as handles in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex organic molecules, including the organic frameworks of ligands.

Pincer Ligand Synthesis: The aniline backbone could be elaborated through reactions at the amine and the halogen positions to form tridentate "pincer" ligands. These ligands are crucial in developing highly stable and selective transition metal catalysts used in a variety of organic transformations.

Chiral Ligand Development: The aniline amine group can be a site for introducing chirality. Subsequent modifications at the halogen positions could lead to the formation of novel chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals.

While the specific use of this compound in this context is not yet detailed in available research, its polysubstituted nature presents a rich platform for the design and synthesis of next-generation catalytic systems.

Applications in Fluorescent Probes and Chemical Sensing

Halogenated aromatic compounds are integral components in the design of fluorescent probes and chemical sensors. The electronic properties of the halogens can be exploited to modulate the photophysical characteristics of a fluorophore.

Potential Roles in Fluorophore Design:

Modulation of Electronic Properties: The fluorine atom, being highly electronegative, and the heavier bromine and iodine atoms can influence the intramolecular charge transfer (ICT) characteristics of a dye, which is a common mechanism in fluorescent sensors. This can affect the emission wavelength and quantum yield.

Heavy Atom Effect: The presence of bromine and iodine can induce intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence. This property is useful in designing "off-on" fluorescent probes, where a reaction displaces the heavy atom, thereby restoring fluorescence.

Reaction Site for Analyte Recognition: The iodo and bromo groups can serve as specific reaction sites for the detection of certain analytes. For instance, a palladium-catalyzed reaction could be triggered by an analyte, leading to a change in the fluorescence of a molecule derived from this compound.

Although no specific fluorescent probes based on this exact molecule are described in the literature, its structure is analogous to building blocks used in the synthesis of various sensing molecules.

Consideration as a Radiopharmaceutical Precursor due to Iodine Isotopic Utility

The presence of an iodine atom in this compound makes it a theoretical precursor for the development of radiopharmaceuticals. Radioisotopes of iodine are widely used in nuclear medicine for both diagnostic imaging and therapeutic applications.

Isotopic Labeling Potential:

IsotopeApplicationRationale
Iodine-123 (¹²³I) Diagnostic Imaging (SPECT)Emits gamma rays suitable for Single Photon Emission Computed Tomography (SPECT) imaging, with a relatively short half-life that minimizes patient radiation exposure.
Iodine-124 (¹²⁴I) Diagnostic Imaging (PET)A positron-emitting isotope used in Positron Emission Tomography (PET) imaging, which offers higher resolution and sensitivity than SPECT.
Iodine-125 (¹²⁵I) Radioimmunoassays & ResearchUsed extensively in laboratory research and in vitro diagnostic kits due to its longer half-life.
Iodine-131 (¹³¹I) Therapeutic & DiagnosticEmits both beta particles (for therapy) and gamma rays (for imaging), famously used for treating thyroid disorders.

The synthesis of a radiolabeled version of this compound, or a derivative thereof, could be achieved through radioiodine exchange reactions or by incorporating a radioactive iodine isotope during the synthesis. Such a molecule could then be attached to a biologically active vector (e.g., a peptide or antibody) to target specific tissues or cells for imaging or therapy. However, it must be emphasized that this is a conceptual application, and no such radiopharmaceutical derived from this specific precursor has been reported in peer-reviewed literature.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2-Bromo-5-fluoro-4-iodoaniline and Related Halogenated Anilines

Research into halogenated anilines is a mature yet continually evolving field. These compounds are recognized as crucial building blocks and intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. The introduction of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. cresset-group.combiopartner.co.uk

Currently, the research landscape is dominated by studies on anilines with one or two halogen substituents. For instance, compounds like 2-bromo-4-fluoroaniline (B89589) are utilized in the synthesis of antihistamines and antidepressants. nbinno.com Similarly, 2-fluoro-4-iodoaniline (B146158) is a known intermediate in the creation of selective kinase inhibitors for cancer therapy. lifechempharma.com The presence of multiple halogen atoms, as seen in this compound, offers a higher degree of molecular complexity and the potential for more nuanced control over molecular properties. However, this complexity also brings synthetic and characterization challenges that have likely contributed to the limited specific research on this compound.

The majority of current research on polysubstituted anilines focuses on their application in medicinal chemistry, where they often serve as key fragments in the design of enzyme inhibitors and receptor modulators. nih.gov There is also a growing interest in their use in materials science, particularly in the development of organic semiconductors and liquid crystals.

Unexplored Reactivity Pathways and Synthetic Challenges

The reactivity of this compound is expected to be rich and complex due to the presence of three distinct halogen atoms, each with its own characteristic reactivity profile. The carbon-iodine bond is the most susceptible to cleavage, making it a prime site for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The carbon-bromine bond offers a secondary site for similar transformations under more forcing conditions, allowing for sequential functionalization. The carbon-fluorine bond is the most robust and generally unreactive in cross-coupling reactions, though it can be activated under specific conditions or participate in nucleophilic aromatic substitution.

A significant synthetic challenge lies in the regioselective synthesis of this compound itself. The precise introduction of three different halogens at specific positions on the aniline (B41778) ring requires a carefully designed synthetic strategy, likely involving multiple steps of protection, directed ortho-metalation, and halogenation. A potential precursor, 2-bromo-5-fluoro-4-nitroaniline (B1526599), has been synthesized, suggesting a possible route via reduction of the nitro group followed by iodination. google.comnih.gov

Future research should focus on developing efficient and scalable synthetic routes to this and related tri-halogenated anilines. Furthermore, a systematic exploration of the differential reactivity of the C-I, C-Br, and C-F bonds is needed to unlock the full synthetic potential of these molecules as versatile building blocks.

Reactivity SitePotential ReactionsRelative Reactivity
C-ISuzuki, Sonogashira, Heck, Buchwald-HartwigHigh
C-BrSuzuki, Stille, NegishiModerate
C-FNucleophilic Aromatic Substitution (SNAr)Low
-NH2Acylation, Alkylation, DiazotizationHigh

Emerging Applications in Niche and High-Value Chemical Sectors

The unique electronic and steric properties imparted by the three different halogens in this compound make it a promising candidate for several high-value applications.

In medicinal chemistry , this compound could serve as a scaffold for the development of highly potent and selective kinase inhibitors. The iodine and bromine atoms provide vectors for introducing pharmacophoric groups that can probe deep into the binding pockets of target proteins, while the fluorine atom can enhance metabolic stability and binding affinity. The aniline moiety itself is a common feature in many approved drugs. mdpi.com

In materials science , polysubstituted anilines are precursors to polyanilines, a class of conducting polymers. The specific halogenation pattern of this compound could lead to novel polymers with tailored electronic properties, such as bandgap and conductivity, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.

Another emerging area is in the development of agrochemicals . Halogenated aromatic compounds are prevalent in many pesticides and herbicides due to their enhanced biological activity and environmental persistence. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action.

SectorPotential ApplicationKey Features
Medicinal ChemistryKinase Inhibitors, GPCR Modulators3D-scaffolding, metabolic stability, tunable lipophilicity
Materials ScienceConducting Polymers, Organic ElectronicsModified electronic properties, enhanced solubility
AgrochemicalsHerbicides, FungicidesIncreased biological activity, novel modes of action

Prospects for Integrated Computational and Experimental Research Efforts

The complexity of polysubstituted anilines like this compound makes them ideal candidates for integrated computational and experimental studies. Density functional theory (DFT) calculations can be employed to predict the reactivity of the different C-halogen bonds, guiding the design of selective synthetic transformations. mdpi.com Molecular modeling and docking studies can be used to predict the binding of derivatives of this compound to biological targets, prioritizing the synthesis of compounds with the highest potential for therapeutic activity.

Computational methods can also be used to predict the electronic and photophysical properties of polymers derived from this aniline, accelerating the discovery of new materials with desired characteristics. The synergy between in silico prediction and experimental validation will be crucial for efficiently exploring the chemical space and unlocking the full potential of this and related compounds.

Future Directions in the Design of Novel Polysubstituted Anilines

The exploration of this compound opens the door to the broader field of designing novel polysubstituted anilines with precisely controlled substitution patterns. Future research will likely focus on:

Developing novel synthetic methodologies: This includes the development of late-stage functionalization techniques to introduce diverse substituents onto the aniline ring.

Exploring a wider range of halogen combinations: The systematic study of anilines with different combinations of halogens will provide a deeper understanding of their structure-property relationships.

Incorporating other functional groups: The combination of halogenation with other substituents, such as trifluoromethyl or cyano groups, will lead to a vast library of novel building blocks with a wide range of properties.

Isosteric replacement strategies: As the aniline moiety can sometimes be associated with metabolic liabilities, the design of saturated bioisosteres of polysubstituted anilines is a promising area for future research in drug discovery. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-fluoro-4-iodoaniline, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation of aniline derivatives. For example:

  • Step 1 : Fluorination via diazotization followed by Balz-Schiemann reaction to introduce fluorine.
  • Step 2 : Bromination using N-bromosuccinimide (NBS) under controlled pH to avoid over-halogenation.
  • Step 3 : Iodination via Ullmann coupling or halogen exchange with CuI catalysts.
    Critical parameters include reaction temperature (optimized at 60–80°C for iodination), stoichiometric control of halogens, and use of protecting groups (e.g., acetyl) to stabilize the aniline during reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold, as per industry standards for halogenated anilines) .
  • Structural Confirmation :
  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at C5). 19F NMR can resolve fluorine-environment ambiguities.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]+ ~315.89 g/mol) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation of iodine and bromine substituents. Stability tests on analogous bromo-fluoroanilines show decomposition rates increase above 25°C, with iodine likely to undergo slow oxidative loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity observed during Suzuki-Miyaura cross-coupling of this compound?

  • Methodological Answer :

  • Problem : Competing reactivity of bromo (C2) vs. iodo (C4) substituents may lead to mixed products.
  • Solutions :
  • Use Pd(PPh3)4 with bulky ligands to favor oxidative addition at iodine (more reactive than bromine).
  • Pre-activate the boronic acid partner to reduce steric hindrance.
  • Monitor reaction progress via TLC or in situ 19F NMR to detect intermediates .

Q. What strategies mitigate regioselectivity challenges during nucleophilic aromatic substitution (NAS) of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary directing groups (e.g., nitro) at C6 to steer nucleophiles to C2 or C4.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS at iodine due to charge localization.
  • Computational Guidance : DFT calculations predict charge distribution; iodine’s higher electronegativity makes C4 more electrophilic .

Q. How can analytical methods differentiate between isomeric byproducts in this compound synthesis?

  • Methodological Answer :

  • GC-MS with Derivatization : Convert isomers to silylated derivatives for better separation.
  • X-ray Crystallography : Resolve positional ambiguities in crystalline byproducts.
  • 2D NMR (NOESY) : Detect spatial proximity of substituents to confirm substitution patterns .

Q. What computational models predict the reactivity of this compound in multi-step syntheses?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, iodine at C4 shows higher electrophilicity (f⁻ = 0.15) than bromine at C2 (f⁻ = 0.09).
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states during iodination.
  • QSPR Models : Correlate Hammett constants (σ) of substituents with reaction rates .

Key Research Gaps & Recommendations

  • Gap 1 : Limited experimental data on the compound’s photostability under UV-vis light.
    • Recommendation : Conduct accelerated degradation studies using xenon arc lamps .
  • Gap 2 : Contradictory reports on iodine’s lability in acidic conditions.
    • Recommendation : Compare hydrolysis rates of C4-I vs. C2-Br in pH 1–7 buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.